molecular formula C10H21NO2 B13621691 Methyl 3-amino-3-propylhexanoate

Methyl 3-amino-3-propylhexanoate

Cat. No.: B13621691
M. Wt: 187.28 g/mol
InChI Key: CRODQOPCQUVYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 201.27 g/mol (estimated from structure).

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-amino-3-propylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-6-10(11,7-5-2)8-9(12)13-3/h4-8,11H2,1-3H3

InChI Key

CRODQOPCQUVYNY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-propylhexanoate can be synthesized through the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another approach involves the use of microwave-assisted synthesis, which provides rapid access to the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of methyl esters often involves large-scale esterification processes using methanol and appropriate catalysts. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process, such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-propylhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and methanol.

    Substitution: Forms various alkylated derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-propylhexanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-aminocyclopentanecarboxylate

  • Molecular Formula: C₇H₁₃NO₂ (vs. C₁₀H₁₉NO₂ for the target compound).
  • Functional Groups : Ester and primary amine, similar to the target compound.
  • Structural Differences: The cyclopentane ring in this compound replaces the linear hexanoate chain, reducing molecular weight (143.18 g/mol vs. 201.27 g/mol) and likely enhancing rigidity. This structural variation may affect solubility and pharmacokinetic properties in drug design contexts .
  • Safety Profile: Requires stringent handling (e.g., eye/skin rinsing, medical consultation upon exposure), suggesting higher reactivity or toxicity compared to non-cyclic analogs .

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

  • Molecular Formula: C₁₂H₁₄O₄ (vs. C₁₀H₁₉NO₂).
  • Functional Groups: Ester, ether, and phenolic hydroxyl groups (vs. ester and amine).
  • amine-based nucleophilic reactions). This compound’s corrigendum highlights the importance of positional isomerism in naming and property prediction .

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline

  • Functional Groups : Primary amine and fluorinated ether.
  • Contrast : The fluorinated ether substituent introduces electronegative and lipophilic characteristics, differing from the ester group in the target compound. Such fluorinated analogs are often prioritized in agrochemical or medicinal chemistry for enhanced metabolic stability .

Methyl Salicylate

  • Molecular Formula: C₈H₈O₃ (vs. C₁₀H₁₉NO₂).
  • Functional Groups: Ester and phenolic hydroxyl.
  • Volatility: Classified as a volatile organic compound (VOC) with a boiling point of ~222°C, suggesting Methyl 3-amino-3-propylhexanoate may exhibit lower volatility due to its larger molecular weight and amine group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₁₀H₁₉NO₂ 201.27 Ester, primary amine Potential synthesis intermediate
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, primary amine (cyclic) Rigid structure; pharmaceutical use
Methyl salicylate C₈H₈O₃ 152.15 Ester, phenolic hydroxyl VOC; fragrance, topical analgesic
2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline C₁₀H₁₁F₄NO 249.20 Fluorinated ether, primary amine Agrochemical applications

Research Findings and Limitations

  • Structural Impact on Solubility: Linear chain esters (e.g., this compound) may exhibit moderate solubility in polar solvents compared to cyclic analogs like Methyl 3-aminocyclopentanecarboxylate, which benefits from compact structure .
  • Discontinuation Note: Both this compound and 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline are listed as discontinued by CymitQuimica, possibly due to synthesis challenges or niche applications .
  • Data Gaps: Specific physicochemical properties (e.g., melting/boiling points, logP) for this compound are absent in the provided evidence, limiting direct comparison.

Biological Activity

Methyl 3-amino-3-propylhexanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H21NO2C_{10}H_{21}NO_2. The compound features an amino group and a propyl chain, which may influence its interaction with biological systems.

The biological activity of this compound is primarily linked to its interactions with various molecular targets within cells. Notably, it exhibits affinity for heat shock proteins, particularly TRAP1 (tumor necrosis factor receptor-associated protein 1), which play crucial roles in cellular stress responses and apoptosis. This interaction may contribute to its antiproliferative effects, making it a candidate for anticancer research.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity. This property could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

2. Anticancer Potential
The compound has been studied for its potential as an anticancer agent. In vitro assays have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant inhibition of tumor cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
  • Neurotoxicity Screening : In a high-throughput screening involving human neural stem cells, this compound was evaluated for neurotoxic effects. It was found to selectively affect neural cells while showing minimal toxicity to rat cortical cells, indicating its potential as a neuroprotective agent .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits growth of certain bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveSelectively toxic to neural stem cells
MechanismDescriptionReference
Heat Shock Protein InteractionModulates TRAP1 activity leading to apoptosis
Cell Cycle RegulationAlters expression of cyclins and CDKs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.